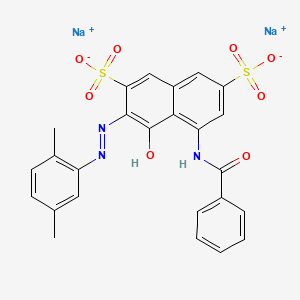
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The resulting azo compound is then subjected to benzoylation to introduce the benzoylamino group. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group is responsible for the compound’s color properties, while the hydroxyl and sulfonate groups enhance its solubility and stability. The benzoylamino group contributes to the compound’s binding affinity to various substrates, making it useful in staining and dyeing applications.
Comparaison Avec Des Composés Similaires
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which impart distinct properties. Similar compounds include:
Disodium 4-amino-3-((2,5-dimethylphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: Lacks the benzoylamino group, resulting in different binding properties.
Disodium 5-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate: Lacks the benzoylamino group, affecting its solubility and stability.
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-1,7-disulphonate: Variation in the position of the hydroxyl group, leading to different chemical behavior.
These comparisons highlight the unique structural features and properties of this compound, making it valuable for specific applications.
Propriétés
Numéro CAS |
81064-48-4 |
|---|---|
Formule moléculaire |
C25H19N3Na2O8S2 |
Poids moléculaire |
599.5 g/mol |
Nom IUPAC |
disodium;5-benzamido-3-[(2,5-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H21N3O8S2.2Na/c1-14-8-9-15(2)19(10-14)27-28-23-21(38(34,35)36)12-17-11-18(37(31,32)33)13-20(22(17)24(23)29)26-25(30)16-6-4-3-5-7-16;;/h3-13,29H,1-2H3,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clé InChI |
ITNKOHPAPJRWHQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)C)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


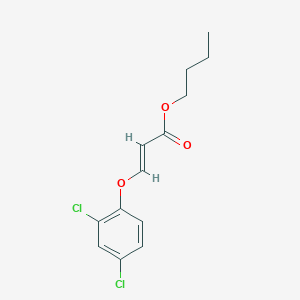
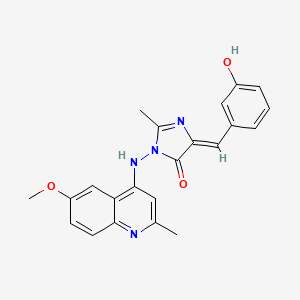
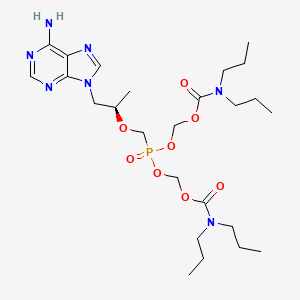
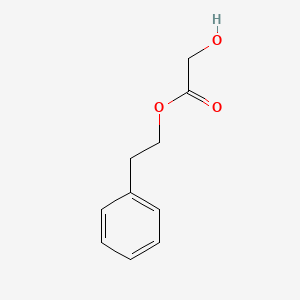
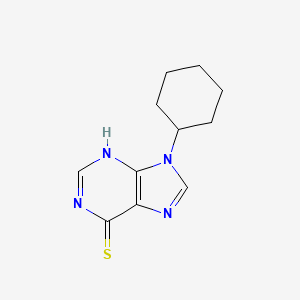
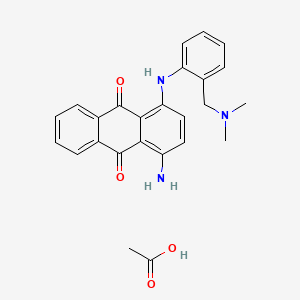
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)


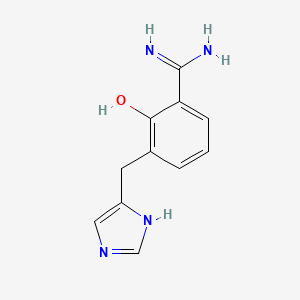


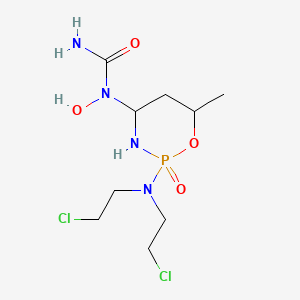
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
